molecular formula C13H21BN2O2 B3026866 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine CAS No. 1160614-73-2

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

Cat. No.: B3026866
CAS No.: 1160614-73-2
M. Wt: 248.13
InChI Key: CGAYURSTZWQWLD-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS: 1207557-48-9) is a boronic ester-functionalized heterocyclic compound with a partially hydrogenated pyrazolo[1,5-a]pyridine core. Its molecular formula is C₁₃H₁₇BN₂O₂, and it is primarily utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions for drug synthesis . The compound is typically stored under sealed refrigeration to preserve stability, reflecting the sensitivity of its pinacol boronic ester group to hydrolysis .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-16-8-6-5-7-11(10)16/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAYURSTZWQWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743932
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160614-73-2
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate precursors under controlled conditions. The reaction conditions may include the use of catalysts, specific solvents, and temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride may be used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.

  • Biology: It can be used in biological studies to investigate enzyme mechanisms and interactions.

  • Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives

  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate (CAS: 1610612-05-9): Core Structure: Fully aromatic pyrazolo[1,5-a]pyridine. Substituents: Boronic ester at position 3 and methyl carboxylate at position 3. Molecular Formula: C₁₅H₁₉BN₂O₄ (MW: 302.14).

Pyrazolo[1,5-a]pyrimidine Derivatives

  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine (CAS: 1416437-27-8): Core Structure: Pyrazolo[1,5-a]pyrimidine (nitrogen-rich aromatic system). Substituents: Boronic ester at position 4. Molecular Formula: C₁₂H₁₆BN₃O₂ (MW: 269.10).

Triazolo[1,5-a]pyridine Derivatives

  • 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2820191-06-6):
    • Core Structure : Triazolo[1,5-a]pyridine with methyl groups at positions 2 and 6.
    • Substituents : Boronic ester at position 5.
    • Molecular Formula : C₁₄H₂₀BN₃O₂ (MW: 281.14).
    • Key Difference : The triazole ring introduces additional nitrogen atoms, altering electronic properties and coordination behavior in catalytic reactions .

Pyrrolo[2,3-b]pyridine Derivatives

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 866545-91-7):
    • Core Structure : Pyrrolo[2,3-b]pyridine with a tosyl protecting group.
    • Substituents : Boronic ester at position 3.
    • Molecular Formula : C₂₀H₂₄BN₃O₄S (MW: 421.20).
    • Key Difference : The tosyl group enhances stability during synthesis but requires deprotection for further functionalization .

Biological Activity

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS No. 1160614-73-2) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{19}B_{O}_{3}, with a molecular weight of approximately 235.1 g/mol. The structure includes a tetrahydropyrazolo moiety linked to a dioxaborolane group, which may contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing boron often exhibit unique biological activities due to their ability to form stable complexes with various biomolecules. This section summarizes the biological activities associated with the compound .

1. Anticancer Activity

Studies have shown that pyrazolo[1,5-a]pyridine derivatives can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cell cycle regulation and apoptosis.
  • Case Study : A study demonstrated that a related pyrazolo compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development in oncology treatments .

2. Antimicrobial Properties

Boronic acids and their derivatives have been noted for their antimicrobial properties:

  • Activity Against Bacteria : Preliminary tests indicate that the compound may inhibit the growth of certain bacterial strains.
  • Research Findings : In vitro studies showed that similar boron-containing compounds effectively disrupt bacterial cell wall synthesis .

3. Neuroprotective Effects

Recent research has explored the neuroprotective potential of heterocyclic compounds:

  • Mechanism : The compound may exert protective effects against neurodegenerative conditions by modulating oxidative stress pathways.
  • Findings : Animal models treated with pyrazolo derivatives demonstrated reduced neuroinflammation and improved cognitive functions .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Pyrazolo[1,5-a]pyridine DerivativeAnticancer
Boronic Acid DerivativeAntimicrobial
Tetrahydropyrazolo CompoundNeuroprotective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

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